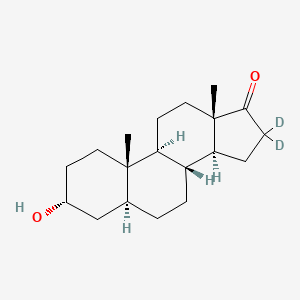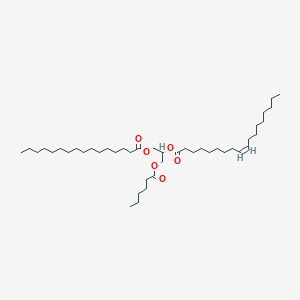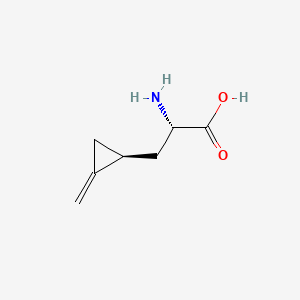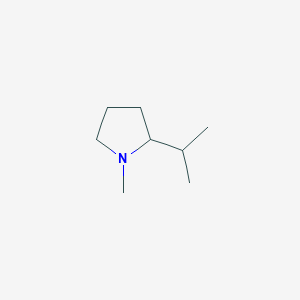![molecular formula C21H27NO4S B13406180 (1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid](/img/structure/B13406180.png)
(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid is a complex organic compound with a unique bicyclic structure. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. Its structure consists of a benzhydryloxy group attached to a bicyclic heptane ring, which is further modified with a methanesulfonic acid group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic heptane ring: This step involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure.
Introduction of the benzhydryloxy group: This step involves the reaction of the bicyclic intermediate with benzhydryl chloride in the presence of a base to form the benzhydryloxy derivative.
Addition of the methanesulfonic acid group: The final step involves the sulfonation of the benzhydryloxy derivative using methanesulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzhydryl chloride in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzhydryloxy derivatives.
Applications De Recherche Scientifique
(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in neurotransmitter levels or enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane
- (1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;hydrochloride
Uniqueness
The presence of the methanesulfonic acid group in (1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid distinguishes it from other similar compounds. This group can enhance the compound’s solubility and stability, making it more suitable for certain applications.
Propriétés
Formule moléculaire |
C21H27NO4S |
|---|---|
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
(1S,4R)-2-benzhydryloxy-7-methyl-7-azabicyclo[2.2.1]heptane;methanesulfonic acid |
InChI |
InChI=1S/C20H23NO.CH4O3S/c1-21-17-12-13-18(21)19(14-17)22-20(15-8-4-2-5-9-15)16-10-6-3-7-11-16;1-5(2,3)4/h2-11,17-20H,12-14H2,1H3;1H3,(H,2,3,4)/t17-,18+,19?;/m1./s1 |
Clé InChI |
MMSWHPHJRFFLRK-HBLZLLBOSA-N |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1C(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
SMILES canonique |
CN1C2CCC1C(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



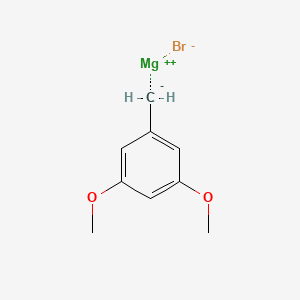
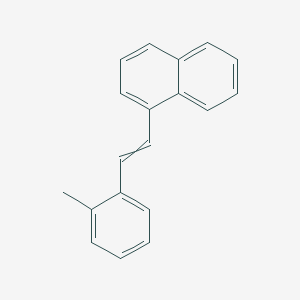
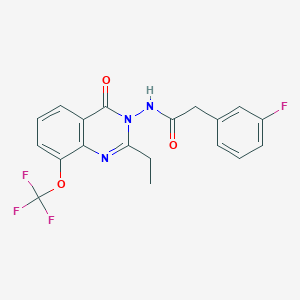
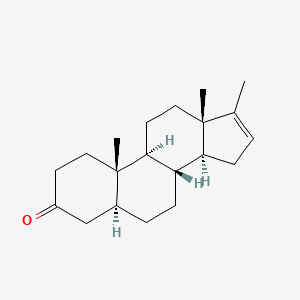
![Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-](/img/structure/B13406122.png)
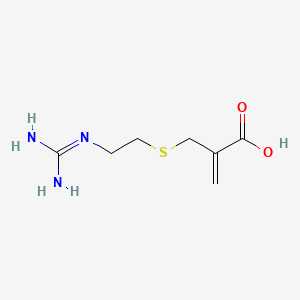
![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)
